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Compound of Interest

Compound Name: 1-Chloro-4-phenyl-3-buten-2-one

Cat. No.: B8616359 Get Quote

An In-depth Technical Guide on the Chemical Properties of 1-Chloro-4-phenyl-3-buten-2-one

Disclaimer: Initial searches for "1-Chloro-4-phenyl-3-buten-2-one" yielded ambiguous results,

with greater availability of data for the isomeric compound 3-Chloro-4-phenyl-3-butene-2-one.

This guide will focus on the latter, providing a comprehensive overview of its chemical

properties, alongside comparative data for its parent compound, 4-Phenyl-3-buten-2-one, to

offer a thorough understanding for researchers, scientists, and drug development

professionals.

Chemical and Physical Properties
This section summarizes the key chemical and physical properties of 3-Chloro-4-phenyl-3-

butene-2-one and its parent compound, 4-Phenyl-3-buten-2-one. The data has been compiled

from various sources and is presented for easy comparison.

3-Chloro-4-phenyl-3-butene-2-one
Quantitative data for 3-Chloro-4-phenyl-3-butene-2-one is sparse in publicly available literature.

The following table presents the available information.
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Property Value Source

CAS Number 53973-14-1 [1]

Molecular Formula C₁₀H₉ClO [1]

Molecular Weight 180.63 g/mol [1]

IUPAC Name
3-chloro-4-phenylbut-3-en-2-

one
[1]

4-Phenyl-3-buten-2-one (Benzalacetone)
As a widely studied compound, more extensive data is available for 4-Phenyl-3-buten-2-one.

Property Value Source

CAS Number 122-57-6 [2]

Molecular Formula C₁₀H₁₀O [2]

Molecular Weight 146.19 g/mol [3]

Melting Point 39-42 °C [2]

Boiling Point 260-262 °C [2][3]

Flash Point 123 °C (closed cup) [4]

Vapor Pressure 0.01 mmHg (25 °C)

Solubility in Water 1.3 g/L (20 °C) [3]

Solubility in Organic Solvents

Freely soluble in alcohol,

benzene, chloroform, and

diethyl ether. Very slightly

soluble in petroleum ether.

[2]

Appearance
Colorless to yellowish-green

solid
[5]

Odor Characteristic, coumarin-like [5]
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Experimental Protocols
This section details the methodologies for the synthesis and analysis of the subject

compounds.

Synthesis of 4-Phenyl-3-buten-2-one (Claisen-Schmidt
Condensation)
A common method for the synthesis of 4-Phenyl-3-buten-2-one is the Claisen-Schmidt

condensation of benzaldehyde with acetone.

Procedure:

In a flask equipped with a stirrer and a thermometer, combine 10 ml of freshly distilled

benzaldehyde and 20 ml of acetone. A significant excess of acetone is used to minimize the

formation of the dibenzalacetone byproduct.

The flask is maintained in a cold-water bath.

Slowly add 2.5 ml of a 10% sodium hydroxide solution dropwise while stirring, ensuring the

temperature of the reaction mixture does not exceed 30 °C.

After the addition is complete, continue stirring the mixture for 2 hours at room temperature.

The reaction mixture can then be worked up by neutralization and extraction to isolate the

product.

Proposed Synthesis of 3-Chloro-4-phenyl-3-butene-2-
one
A direct synthesis protocol for 3-Chloro-4-phenyl-3-butene-2-one is not readily available.

However, a plausible route can be adapted from the synthesis of the structurally similar

compound, (E)-4-(3-Chloro-4-cyclohexyl-phenyl)-3-butene-2-one.[6] This proposed method

involves the condensation of 3-chlorobenzaldehyde with acetone.

Proposed Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://prepchem.com/e-4-3-chloro-4-cyclohexyl-phenyl-3-butene-2-one-by-method-e/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8616359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Charge a three-necked flask equipped with a stirrer, dropping funnel, and internal

thermometer with 1.0 mol of 3-chlorobenzaldehyde, 60.3 mols of acetone, and 200 ml of

methanol.

While vigorously stirring the mixture, add a solution of 0.05 mol of potassium hydroxide in 16

ml of water dropwise, maintaining an internal temperature of 20-25°C.

Continue to stir the mixture for an additional 3 hours.

Filter off any precipitated solid by-product.

Neutralize the filtrate by the dropwise addition of glacial acetic acid and then concentrate it

by evaporation under vacuum.

The residue is then subjected to a liquid-liquid extraction with a mixture of water and ether.

The ether phase is separated, dried over sodium sulfate, clarified with charcoal, and

evaporated to yield the crude product.

The crude product can be further purified by high vacuum distillation and recrystallization

from methanol.

Spectroscopic Analysis
Standard spectroscopic techniques are used to characterize these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the structure. For 4-Phenyl-3-buten-2-one, ¹H NMR spectra in methanol-d₃ show

characteristic signals for the methyl group, the vinylic protons, and the aromatic protons.[7]

[8]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. The IR

spectrum of 3-Chloro-4-phenyl-3-butene-2-one shows characteristic absorption bands for the

carbonyl group and the carbon-carbon double bond.[1]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern of the compounds.
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Reactivity and Biological Activity
Reactivity
Both 3-Chloro-4-phenyl-3-butene-2-one and 4-Phenyl-3-buten-2-one possess an α,β-

unsaturated ketone functional group, which is a key determinant of their reactivity. This enone

system has two electrophilic sites: the carbonyl carbon and the β-carbon. This allows for both

1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the double

bond. The presence of the chloro group in 3-Chloro-4-phenyl-3-butene-2-one is expected to

influence the electron density of the double bond and potentially affect its reactivity in addition

reactions.

4-Phenyl-3-buten-2-one is utilized in organic synthesis as a building block for various reactions,

including condensation reactions, cycloadditions, Michael additions, and Grignard reactions.[5]

Biological Activity
While no specific biological activity has been reported for 3-Chloro-4-phenyl-3-butene-2-one, its

parent compound, 4-Phenyl-3-buten-2-one, has been investigated for several biological

activities. It is a known substrate for glutathione S-transferases.[2] Additionally, it has been

identified as a metabolite of the gram-negative entomopathogenic bacterium Xenorhabdus

nematophila and acts as an inhibitor of the enzyme phospholipase A2 (PLA2).[2][9] Some

studies have also suggested that it can act as an immunosuppressant.[2]

Visualizations
Proposed Synthesis Workflow for 3-Chloro-4-phenyl-3-
butene-2-one
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Caption: Proposed experimental workflow for the synthesis of 3-Chloro-4-phenyl-3-butene-2-

one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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